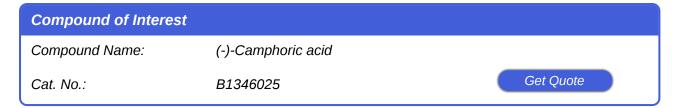


A Technical Guide to the Spectroscopic Analysis of (-)-Camphoric Acid

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This document provides an in-depth overview of the spectroscopic data for (-)-Camphoric acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, and the data is presented in a clear, tabular format for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(-)-Camphoric acid**. Note that the NMR and IR data presented are for the enantiomer, (+)-Camphoric acid. In an achiral solvent, the spectra of enantiomers are identical.

Table 1: 1H NMR Spectroscopic Data for (+)-Camphoric Acid



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.1	br s	2H	-COOH
2.737	m	1H	СН-СООН
2.371	m	1H	CH ₂
1.979	m	1H	CH ₂
1.716	m	2H	CH ₂
1.370	S	3H	C(CH ₃) ₂
1.201	S	3H	C(CH ₃) ₂
1.135	S	3H	C-CH₃
0.768	s	3H	C-CH₃

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data for (+)-Camphoric Acid[2]



Chemical Shift (ppm)	Carbon Type	Assignment
177.5	С	C=O (Carboxylic)
175.0	С	C=O (Carboxylic)
52.0	СН	СН-СООН
49.5	С	C(CH ₃) ₂
46.0	С	C-CH₃
30.0	CH ₂	CH ₂
29.5	CH ₂	CH ₂
25.0	CH₃	C(CH ₃) ₂
21.0	CH₃	C(CH ₃) ₂
15.0	CH₃	C-CH₃

Solvent: Not specified in the available data source.

Table 3: IR Spectroscopic Data for (+)-Camphoric Acid[3][4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
2960	Strong	C-H stretch (Aliphatic)
1700	Strong	C=O stretch (Carboxylic acid)
1450	Medium	C-H bend (Alkyl)
1380	Medium	C-H bend (gem-dimethyl)
1250	Strong	C-O stretch (Carboxylic acid)
940	Broad	O-H bend (Carboxylic acid)

Sample Preparation: KBr disc



Table 4: Mass Spectrometry (GC-MS) Data for Camphoric Acid[5][6]

m/z	Relative Intensity	Assignment
200	Low	[M] ⁺ (Molecular Ion)
182	Moderate	[M - H ₂ O] ⁺
154	Moderate	[M - COOH - H]+
136	High	[M - COOH - H - H ₂ O]+
109	High	[C7H9O] ⁺
81	Base Peak	[C ₆ H ₉] ⁺

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic techniques used to analyze (-)-Camphoric acid.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-25 mg of (-)-Camphoric acid for ¹H NMR or a saturated solution for ¹³C NMR.[7]
 - o Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7][8][9] Using deuterated solvents prevents solvent signals from overwhelming the analyte signals.[8][9]



Ensure the sample is fully dissolved and free of any solid particles by filtering it through a
pipette with a glass wool plug if necessary.[7] Solid particles can disrupt the magnetic field
homogeneity, leading to broadened spectral lines.[7]

Instrument Setup:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining high-resolution spectra.
- Set the acquisition parameters, including the number of scans (ns), relaxation delay (d1), and acquisition time (at). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[10][11]

Data Acquisition:

- Acquire the Free Induction Decay (FID) signal. For ¹³C spectra, broadband proton decoupling is typically used to simplify the spectrum by collapsing carbon-proton couplings into singlets.[11]
- The instrument's receiver gain should be adjusted to prevent signal clipping.

Data Processing:

- Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to specific nuclei in the molecule.



2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (-)-Camphoric acid.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of dry (-)-Camphoric acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region.[12]
 - Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of the IR spectrometer.[13]
 - Ensure the sample compartment is closed to minimize interference from atmospheric water and carbon dioxide.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder or a blank KBr pellet.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).[14]
 - Identify the characteristic absorption bands corresponding to the functional groups in the molecule, such as the broad O-H stretch of the carboxylic acid and the strong C=O stretch.[15][16]



2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (-)-Camphoric acid.

Methodology:

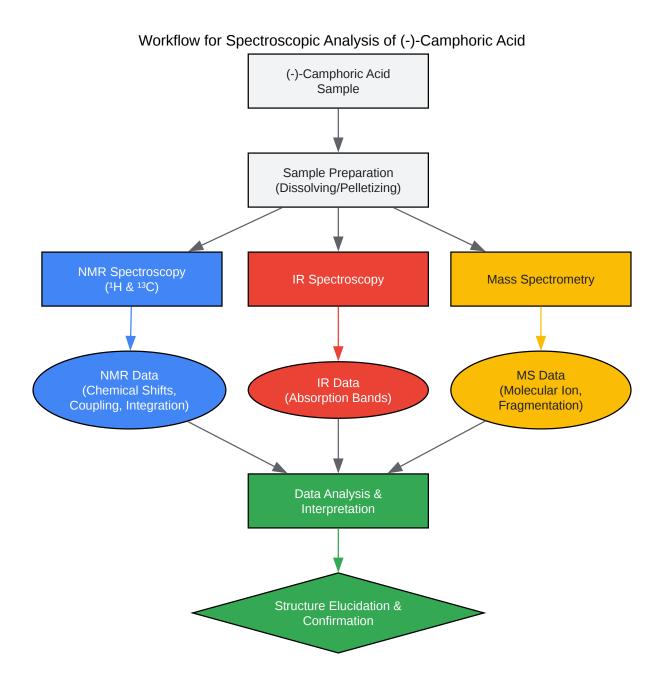
- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically through a
 gas chromatograph (GC-MS) for volatile compounds.[17] The sample is first vaporized in a
 heated inlet.[18]
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (Electron Impact ionization - El).[19] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]+).[19]
 - The high energy of EI also causes the molecular ion to fragment into smaller, charged species.[17]
- Mass Analysis:
 - The generated ions are accelerated by an electric field into the mass analyzer.[19]
 - A magnetic field deflects the ions based on their mass-to-charge ratio (m/z).[20] Lighter ions are deflected more than heavier ions.
- Detection:
 - An electron multiplier detector records the abundance of ions at each m/z value.[19]
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.[20] The most intense peak is called the base peak and is assigned a relative abundance of 100%.[20]
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.



 Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **(-)- Camphoric acid** using the spectroscopic techniques described.





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Caption: Logical workflow for the analysis and structural confirmation of (-)-Camphoric acid.

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